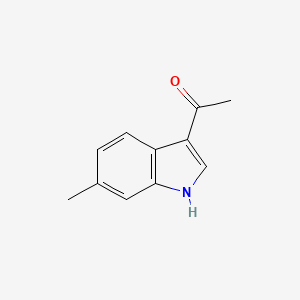

1-(6-methyl-1H-indol-3-yl)ethanone

Descripción

BenchChem offers high-quality 1-(6-methyl-1H-indol-3-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-methyl-1H-indol-3-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

1-(6-methyl-1H-indol-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-7-3-4-9-10(8(2)13)6-12-11(9)5-7/h3-6,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFTSIDSUDOEALA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CN2)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20612169 | |

| Record name | 1-(6-Methyl-1H-indol-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20612169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1094718-97-4 | |

| Record name | 1-(6-Methyl-1H-indol-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20612169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to 1-(6-methyl-1H-indol-3-yl)ethanone

CAS Number: 1094718-97-4

Abstract

This technical guide provides a comprehensive overview of 1-(6-methyl-1H-indol-3-yl)ethanone, a substituted indole derivative of significant interest in medicinal chemistry and synthetic organic chemistry. The indole scaffold is a privileged structure in numerous biologically active compounds.[1] The introduction of a methyl group at the 6-position and an acetyl group at the 3-position of the indole ring creates a molecule with potential for diverse pharmacological applications, including as a building block for more complex therapeutic agents. This document details a representative synthetic protocol, provides an in-depth analysis of its structural and spectroscopic properties, discusses its potential biological significance and applications, and outlines essential safety and handling procedures. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction

1-(6-methyl-1H-indol-3-yl)ethanone belongs to the class of 3-acylindoles, which are known to be versatile intermediates in the synthesis of a wide range of biologically active molecules.[2] The indole nucleus is a core component of many natural products and pharmaceuticals, exhibiting activities such as antimicrobial, anti-inflammatory, and anticancer properties.[1][3] The specific substitution pattern of a methyl group on the benzene ring portion of the indole and an acetyl group at the electron-rich C3 position influences the molecule's electronic properties and steric hindrance, thereby affecting its reactivity and biological interactions.

This guide will focus on the practical aspects of working with this compound, from its synthesis to its characterization and potential uses, providing a solid foundation for its application in a research and development setting.

Synthesis of 1-(6-methyl-1H-indol-3-yl)ethanone

The synthesis of 3-acetylindoles is most commonly achieved through electrophilic substitution at the C3 position of the indole ring. The Friedel-Crafts acylation is a widely employed and reliable method for this transformation.[4] While various catalysts can be used, indium trichloride has been shown to be an effective Lewis acid for the acetylation of indoles with acetic anhydride.[5]

Reaction Principle: Electrophilic Aromatic Substitution

The indole ring is an electron-rich aromatic system, with the C3 position being particularly susceptible to electrophilic attack. In the presence of a Lewis acid catalyst, acetic anhydride forms a highly electrophilic acylium ion. This ion is then attacked by the nucleophilic C3 position of 6-methylindole, leading to the formation of a sigma complex. Subsequent deprotonation restores the aromaticity of the indole ring, yielding the desired 3-acetylated product.

Caption: Synthetic workflow for 1-(6-methyl-1H-indol-3-yl)ethanone.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for the Friedel-Crafts acylation of indoles.

Materials:

-

6-methylindole

-

Acetic anhydride

-

Indium (III) chloride (InCl₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 6-methylindole (1.0 eq) in anhydrous dichloromethane.

-

Catalyst Addition: Add indium (III) chloride (0.1 eq) to the solution and stir the mixture under a nitrogen atmosphere at room temperature.

-

Reagent Addition: Add acetic anhydride (1.2 eq) dropwise to the stirred solution over a period of 15 minutes.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Isolation: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 1-(6-methyl-1H-indol-3-yl)ethanone as a solid.

Structural Elucidation and Spectroscopic Analysis

The structure of 1-(6-methyl-1H-indol-3-yl)ethanone can be unequivocally confirmed through a combination of spectroscopic techniques. The following data are predicted based on the analysis of the parent compound, 3-acetylindole, and the known effects of substituents on the indole ring.[6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR: The proton NMR spectrum is expected to show characteristic signals for the indole protons, the acetyl protons, and the methyl group protons. The methyl group at the 6-position will influence the chemical shifts of the aromatic protons.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| NH | ~8.2 | br s | - |

| H2 | ~8.0 | s | - |

| H7 | ~7.9 | d | ~8.0 |

| H4 | ~7.5 | s | - |

| H5 | ~7.0 | d | ~8.0 |

| COCH₃ | ~2.5 | s | - |

| 6-CH₃ | ~2.4 | s | - |

13C NMR: The carbon NMR will show distinct signals for the indole carbons, the acetyl carbonyl, and the two methyl carbons.

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | ~192 |

| C7a | ~137 |

| C6 | ~132 |

| C3a | ~125 |

| C2 | ~123 |

| C4 | ~121 |

| C5 | ~120 |

| C7 | ~111 |

| C3 | ~116 |

| COCH₃ | ~27 |

| 6-CH₃ | ~21 |

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by strong absorptions corresponding to the N-H and carbonyl stretching vibrations.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H stretch | 3300-3500 | Strong, broad |

| C=O stretch (acetyl) | 1650-1680 | Strong |

| C=C stretch (aromatic) | 1500-1600 | Medium |

| C-H stretch (aromatic/aliphatic) | 2850-3100 | Medium |

Mass Spectrometry (MS)

Electron impact mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak. The fragmentation pattern will be characteristic of the 3-acetylindole scaffold.[8]

| m/z | Predicted Identity |

| 173 | Molecular Ion [M]⁺ |

| 158 | [M - CH₃]⁺ |

| 130 | [M - COCH₃]⁺ (Indolyl cation) |

Biological Significance and Potential Applications

While specific biological data for 1-(6-methyl-1H-indol-3-yl)ethanone is not extensively documented in publicly available literature, the broader class of 3-substituted indoles has a rich history in medicinal chemistry.[1] Derivatives of 3-acetylindole have been investigated for a variety of therapeutic applications.

-

Antimicrobial and Antifungal Agents: The indole nucleus is a key component of many natural and synthetic antimicrobial compounds. 3-acetylindole derivatives have been synthesized and evaluated for their activity against various bacterial and fungal strains.[3]

-

Antioxidant Activity: Some 3-acetylindole derivatives have demonstrated the ability to scavenge free radicals, suggesting potential applications in conditions associated with oxidative stress.[3]

-

Anti-inflammatory and Analgesic Properties: The structural similarity of indoles to endogenous signaling molecules has led to their exploration as anti-inflammatory and analgesic agents.

-

Precursor for Pharmaceutical Scaffolds: 1-(6-methyl-1H-indol-3-yl)ethanone serves as a valuable starting material for the synthesis of more complex heterocyclic systems with potential therapeutic value, such as inhibitors of enzymes like hepatitis protease and transcription factors like NF-κB.[2]

Caption: Potential applications of 1-(6-methyl-1H-indol-3-yl)ethanone.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 1-(6-methyl-1H-indol-3-yl)ethanone. While a specific safety data sheet (SDS) for this compound may not be readily available, the safety profile can be inferred from related 3-acetylindoles.[6][9]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

First Aid:

-

In case of skin contact: Wash with soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes.

-

If inhaled: Move to fresh air.

-

If swallowed: Seek immediate medical attention.

-

Conclusion

1-(6-methyl-1H-indol-3-yl)ethanone is a valuable chemical entity with significant potential in synthetic and medicinal chemistry. Its straightforward synthesis via Friedel-Crafts acylation, coupled with the versatile reactivity of the indole and acetyl functionalities, makes it an attractive building block for the development of novel compounds with diverse biological activities. This guide provides the essential technical information for researchers to confidently synthesize, characterize, and utilize this compound in their research endeavors.

References

-

International Journal of Chemical Studies. (2019). 3-Substituted indole: A review. [Link]

-

The Pharma Innovation Journal. (2017). Synthesis, characterization and biological evaluation of 3-acetylindole derivatives as anti-microbial and antioxidant agents. [Link]

-

PubChem. (n.d.). 3-Acetylindole. Retrieved from [Link]

-

ResearchGate. (2009). 3-Acetylindoles: Synthesis, Reactions and Biological Activities. Retrieved from [Link]

-

MDPI. (2018). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

Scientific Research Publishing. (2014). Study of Mass Spectra of Some Indole Derivatives. [Link]

-

International Journal of Chemical Studies. (2019). Versatility in pharmacological actions of 3-substituted indoles. [Link]

Sources

- 1. chemijournal.com [chemijournal.com]

- 2. goldbio.com [goldbio.com]

- 3. thepharmajournal.com [thepharmajournal.com]

- 4. researchgate.net [researchgate.net]

- 5. chemijournal.com [chemijournal.com]

- 6. 3-Acetylindole | C10H9NO | CID 12802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

- 9. fishersci.com [fishersci.com]

Navigating the Frontier of Drug Discovery: A Technical Guide to 1-(6-methyl-1H-indol-3-yl)ethanone as a Research Biochemical

Abstract

The indole scaffold represents a cornerstone in medicinal chemistry, forming the structural basis of a vast array of natural products and synthetic pharmaceuticals.[1][2] This technical guide delves into the biochemical landscape of a specific, yet underexplored, member of this family: 1-(6-methyl-1H-indol-3-yl)ethanone . While direct literature on this compound is sparse, this document, intended for researchers, scientists, and drug development professionals, will synthesize knowledge from structurally related 3-acetylindole and 6-methylindole derivatives to provide a comprehensive theoretical and practical framework for its investigation. We will explore its probable synthesis, physicochemical characterization, potential biological activities, and methodologies for its application in biochemical research, thereby establishing a foundational understanding to catalyze future discovery.

Introduction: The Enduring Significance of the Indole Nucleus

The indole ring system, a fusion of a benzene and a pyrrole ring, is a privileged structure in pharmacology. Its unique electronic properties and ability to form hydrogen bonds allow it to interact with a multitude of biological targets.[3][4] From the anti-cancer agent vincristine to the antihypertensive drug reserpine, indole derivatives have demonstrated a remarkable spectrum of therapeutic applications.[5] The introduction of an acetyl group at the C3 position, creating a 3-acetylindole, is a common synthetic modification that serves as a versatile handle for further chemical elaboration and often imparts significant biological activity.[6][7] These derivatives are known to possess antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.[3][8]

The subject of this guide, 1-(6-methyl-1H-indol-3-yl)ethanone, combines the 3-acetylindole core with a methyl group at the C6 position of the indole ring. While seemingly a minor modification, substitutions on the benzene portion of the indole nucleus can significantly modulate a compound's pharmacokinetic and pharmacodynamic profile. This guide will, therefore, extrapolate from the known characteristics of its parent scaffolds to build a robust profile for this promising research biochemical.

Synthesis and Characterization: A Proposed Pathway

Based on established synthetic routes for 3-acetylindoles, a plausible and efficient method for the synthesis of 1-(6-methyl-1H-indol-3-yl)ethanone is the Friedel-Crafts acylation of 6-methylindole.[9][10][11] This electrophilic aromatic substitution reaction is a fundamental tool in organic chemistry for the introduction of acyl groups onto aromatic rings.

Proposed Synthesis: Friedel-Crafts Acylation

The reaction would involve treating 6-methylindole with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃). The C3 position of the indole ring is highly nucleophilic and is the preferred site of electrophilic attack.

Hypothetical Protocol: Synthesis of 1-(6-methyl-1H-indol-3-yl)ethanone

Disclaimer: This is a generalized protocol based on known Friedel-Crafts acylations of indoles and requires optimization.

-

Reaction Setup: To a solution of 6-methylindole (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or nitrobenzene) under an inert atmosphere (e.g., nitrogen or argon), add a Lewis acid catalyst such as aluminum chloride (AlCl₃) (1.1 equivalents) portion-wise at 0°C.

-

Addition of Acetylating Agent: Slowly add acetyl chloride (1.1 equivalents) to the stirring suspension while maintaining the temperature at 0°C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure 1-(6-methyl-1H-indol-3-yl)ethanone.

Caption: Proposed workflow for the synthesis of 1-(6-methyl-1H-indol-3-yl)ethanone.

Physicochemical Characterization

The successful synthesis of 1-(6-methyl-1H-indol-3-yl)ethanone would be confirmed through a suite of standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the indole NH proton, aromatic protons of the substituted benzene ring, a singlet for the C2 proton, a singlet for the methyl group at C6, and a singlet for the acetyl methyl group.[12] |

| ¹³C NMR | Resonances for the indole ring carbons, the methyl carbon at C6, and the carbonyl and methyl carbons of the acetyl group.[12] |

| FT-IR | Characteristic absorption bands for the N-H stretch of the indole, C=O stretch of the ketone, and aromatic C-H and C=C stretches. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound (C₁₁H₁₁NO).[13] |

Potential Biological Activities and Mechanisms of Action

While direct biological data for 1-(6-methyl-1H-indol-3-yl)ethanone is not yet available, we can infer its potential activities based on the extensive research on related indole derivatives.

Anticancer Potential

Indole derivatives are well-established as anticancer agents, often functioning as inhibitors of crucial cellular signaling pathways.[1][3] Many indole-based compounds are known to inhibit protein kinases, which are key regulators of cell proliferation, differentiation, and survival.[14] The MAPK and PI3K/Akt/mTOR pathways, frequently dysregulated in cancer, are known targets of indole alkaloids.[15]

Hypothesized Mechanism of Action: Kinase Inhibition

It is plausible that 1-(6-methyl-1H-indol-3-yl)ethanone could act as a kinase inhibitor. The indole scaffold can mimic the adenine region of ATP, enabling it to bind to the ATP-binding pocket of various kinases, thereby blocking their catalytic activity and downstream signaling.[16]

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by 1-(6-methyl-1H-indol-3-yl)ethanone.

Anti-inflammatory and Antioxidant Properties

Many 3-acetylindole derivatives have demonstrated anti-inflammatory and antioxidant activities.[8] The anti-inflammatory effects are often attributed to the inhibition of enzymes like cyclooxygenase (COX), which are involved in the synthesis of prostaglandins.[17][18] The antioxidant properties may arise from the ability of the indole nucleus to scavenge free radicals.[8]

Antimicrobial Activity

The indole scaffold is present in many natural and synthetic antimicrobial agents.[4] Derivatives of 3-acetylindole have shown activity against a range of bacteria and fungi.[8] The mechanism of action can vary, but may involve disruption of microbial cell membranes or inhibition of essential enzymes.

Experimental Protocols for Biochemical Investigation

To elucidate the biological activity of 1-(6-methyl-1H-indol-3-yl)ethanone, a series of in vitro assays can be employed.

Kinase Inhibition Assay

Objective: To determine if the compound inhibits the activity of a specific protein kinase (e.g., PI3K, Akt, or a panel of kinases).

Illustrative Protocol: In Vitro Kinase Assay

-

Reagents and Materials: Purified recombinant kinase, kinase-specific substrate, ATP, assay buffer, 1-(6-methyl-1H-indol-3-yl)ethanone stock solution (in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Assay Procedure: a. In a 96-well plate, add the kinase, substrate, and varying concentrations of the test compound. b. Initiate the kinase reaction by adding ATP. c. Incubate at room temperature for a specified time (e.g., 60 minutes). d. Stop the reaction and add the ADP detection reagent. e. Measure the luminescence, which is proportional to the amount of ADP produced (and thus kinase activity).

-

Data Analysis: Plot the percentage of kinase inhibition against the compound concentration to determine the IC₅₀ value.

Cell Proliferation Assay

Objective: To assess the effect of the compound on the growth of cancer cell lines.

Illustrative Protocol: MTT Assay

-

Cell Culture: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of 1-(6-methyl-1H-indol-3-yl)ethanone for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion and Future Directions

1-(6-methyl-1H-indol-3-yl)ethanone is a promising yet understudied research biochemical. By leveraging the extensive knowledge base of related indole derivatives, this guide provides a solid foundation for its synthesis, characterization, and biological evaluation. Future research should focus on the actual synthesis and rigorous biological screening of this compound to validate the hypothesized activities. Investigations into its mechanism of action, particularly its potential as a kinase inhibitor, could unveil novel therapeutic opportunities in oncology and other disease areas. The versatility of the 3-acetyl group also opens avenues for the creation of a library of derivatives for structure-activity relationship (SAR) studies, which will be crucial in optimizing its potential as a lead compound in drug discovery.

References

- Kumar, H., Wakode, S., & Kaur, A. (2017). Synthesis, characterization and biological evaluation of 3-acetylindole derivatives as anti-microbial and antioxidant agents.

- Ketcha, D. M., & Gribble, G. W. (1985). A convenient synthesis of 3-acylindoles via Friedel-Crafts acylation of 1-(phenylsulfonyl)indole. The Journal of Organic Chemistry, 50(26), 5451–5457.

- Abdel-Wahab, B. F., Metwally, M. A., & Shaaban, S. (2024). 3-Acetyl Indole in the Synthesis of Natural Bioactive Compounds. Current Organic Synthesis, 21(1), 1-20.

- Metwally, M. A., Shaaban, S., & Abdel-Wahab, B. F. (2009). 3-Acetylindoles: Synthesis, Reactions and Biological Activities. Current Organic Chemistry, 13(15), 1475-1495.

- Ugi, I., & Bodesheim, F. (1961). Friedel-Crafts-Alkylierung von Indolen in Wasser unter Verwendung eines amphiphilen Harz-getragenen 1,10-Phenanthrolin-Palladium-Komplexes unter aeroben Bedingungen. Angewandte Chemie, 73(21), 704-704.

- Romero, N. A., & Nicewicz, D. A. (2016).

- Hassan, A., Khan, S. A., & Kumar, S. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(19), 4770.

- Ali, I., et al. (2018). Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. Molecules, 23(1), 149.

- Rani, P., & Srivastava, V. K. (2024). Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery. Journal of Molecular Structure, 1301, 137350.

- Li, D., et al. (2017). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Marine Drugs, 15(3), 79.

- Abdel-Aziz, M., et al. (2021). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. European Journal of Medicinal Chemistry, 223, 113645.

- Wang, Q., et al. (2022). Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. ACS Omega, 7(40), 35677–35695.

- Saxton, J. E. (1972). 3-acetylindole. Sciencemadness Discussion Board.

- Pérez-Garrido, A., et al. (2024). Fungicidal Potential of 3-Acyl-6-bromoindole Derivatives: Synthesis, In Vitro Activity, and Molecular Docking Against Botrytis cinerea and Monilinia fructicola. Molecules, 29(1), 221.

- Chen, J., et al. (2023).

- NMR Spectroscopy Channel. (2023).

- Hassan, A., Khan, S. A., & Kumar, S. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(19), 4770.

- Al-Hussain, S. A., & Afzal, O. (2022). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. RSC Medicinal Chemistry, 13(9), 1039-1056.

- Singh, A. K., & Prasad, R. K. (2019). Versatility in pharmacological actions of 3-substituted indoles. International Journal of Chemical Studies, 7(3), 2248-2257.

- Hassan, A., Khan, S. A., & Kumar, S. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(19), 4770.

- Wang, Y., et al. (2019). Feasible selective synthesis of 3-Acetylindoles and 3-Acetoacetylindoles from β-ethylthio-β-indoly α, β-unsaturated ketones.

- Abdel-Wahab, B. F., et al. (2024). Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. RSC Advances, 14(10), 6847-6873.

- Vera-Reyes, I., et al. (2020). Indole-3-carbaldehyde Semicarbazone Derivatives: Synthesis, Characterization, and Antibacterial Activities. Molecules, 25(6), 1362.

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

- Abdel-Wahab, B. F., Metwally, M. A., & Shaaban, S. (2024). 3-Acetyl Indole in the Synthesis of Natural Bioactive Compounds. Current Organic Synthesis, 21(1), 1-20.

- Khan, I., et al. (2023). Synthesis, characterization, and in vitro anti-cholinesterase screening of novel indole amines. RSC Advances, 13(2), 947-958.

- El-Gamal, M. I., et al. (2024). Synthesis, biological evaluation and molecular modeling studies of methyl indole-isoxazole carbohydrazide derivatives as multi-target anti-Alzheimer's agents. Scientific Reports, 14(1), 21626.

- Ghorai, M. K., et al. (2020). C3 versus C5 Regioselectivity in the Intramolecular Dehydrative Friedel–Crafts Alkylation of Indole C4-Tethered Carbinols. Organic Letters, 22(15), 5893–5898.

- Sono, M., et al. (1986). Enzyme kinetic and spectroscopic studies of inhibitor and effector interactions with indoleamine 2,3-dioxygenase. 2. Evidence for the existence of another binding site in the enzyme for indole derivative effectors. Biochemistry, 25(6), 1269–1276.

- El-Sayed, N. N. E., et al. (2024). An overview on 2-indolinone derivatives as anticancer agents. Current Chemistry Letters, 13(1), 1-14.

-

Wikipedia. (2024). Indole. Retrieved from [Link]

- Smith, J. (2019). Friedel-Crafts Acylation.

- Kumar, A., et al. (2021). Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies. Current Topics in Medicinal Chemistry, 21(23), 2046-2075.

- Koutsoulas, M., et al. (2023). Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. Molecules, 28(13), 5035.

- El-Adl, K., et al. (2020).

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemijournal.com [chemijournal.com]

- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. benthamscience.com [benthamscience.com]

- 6. 3-Acetyl Indole in the Synthesis of Natural Bioactive Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. thepharmajournal.com [thepharmajournal.com]

- 9. chemijournal.com [chemijournal.com]

- 10. Friedel–Crafts-Type Alkylation of Indoles in Water Using Amphiphilic Resin-Supported 1,10-Phenanthroline–Palladium Complex under Aerobic Conditions [mdpi.com]

- 11. Friedel-Crafts Acylation [organic-chemistry.org]

- 12. m.youtube.com [m.youtube.com]

- 13. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocol: Regioselective C3-Acetylation of 6-Methylindole

Synthesis of 1-(6-methyl-1H-indol-3-yl)ethanone: A Comprehensive Guide for Researchers

Abstract

This document provides a detailed guide for the synthesis of 1-(6-methyl-1H-indol-3-yl)ethanone, a valuable heterocyclic ketone intermediate in medicinal chemistry and materials science. The protocol focuses on the regioselective Friedel-Crafts acylation of 6-methylindole at the electron-rich C3 position. We delve into the underlying reaction mechanism, provide a meticulously detailed step-by-step experimental procedure, and outline essential safety protocols and product characterization techniques. This guide is designed for researchers, chemists, and drug development professionals seeking a reliable and well-documented method for preparing this key indole derivative.

Introduction: The Significance of 3-Acylindoles

The indole nucleus is a privileged scaffold in drug discovery, present in a multitude of natural products and synthetic pharmaceuticals. Functionalization of the indole ring is a cornerstone of medicinal chemistry, and among the various derivatives, 3-acylindoles stand out as critical building blocks. The carbonyl group at the C3 position serves as a versatile synthetic handle for further molecular elaboration. Specifically, 1-(6-methyl-1H-indol-3-yl)ethanone is a precursor for various biologically active compounds.

The synthesis described herein employs a classic yet highly effective electrophilic aromatic substitution: the Friedel-Crafts acylation. Due to the high electron density at the C3 position of the indole ring, this reaction can often be performed under relatively mild conditions, avoiding the strongly acidic Lewis acid catalysts that can lead to polymerization or degradation of the sensitive indole core.[1][2]

Reaction Mechanism: The Chemistry of C3-Acetylation

The acetylation of 6-methylindole proceeds via an electrophilic aromatic substitution mechanism. The indole ring system is highly nucleophilic, particularly at the C3 position, due to the lone pair of electrons on the nitrogen atom participating in the aromatic system.

The key steps are as follows:

-

Formation of the Electrophile: Acetic anhydride serves as the acylating agent. In the presence of a base like pyridine, which also acts as the solvent, the electrophilicity of the acetic anhydride is enhanced. While a discrete acetylium ion (CH₃CO⁺) is a potent electrophile, the reaction likely proceeds through a more complex activated intermediate with pyridine.

-

Nucleophilic Attack: The π-electron system of the 6-methylindole ring, specifically at the C3 position, attacks the electrophilic carbonyl carbon of the activated acetic anhydride. This step forms a resonance-stabilized cationic intermediate, often referred to as a sigma complex or arenium ion. The positive charge is delocalized over the indole ring and the nitrogen atom.

-

Deprotonation and Aromatization: A base, typically pyridine from the solvent, abstracts the proton from the C3 position of the intermediate. This restores the aromaticity of the pyrrole ring, leading to the formation of the final product, 1-(6-methyl-1H-indol-3-yl)ethanone, and pyridinium acetate as a byproduct.

Acylation of indoles predominantly occurs at the C3 position due to the higher electron density compared to other positions.[3]

Detailed Experimental Protocol

This protocol has been optimized for reliability and yield. Adherence to the specified conditions is crucial for a successful outcome.

Materials and Equipment

-

Reagents:

-

6-Methylindole (C₉H₉N)

-

Acetic Anhydride ((CH₃CO)₂O), ACS grade or higher

-

Pyridine (C₅H₅N), anhydrous

-

Ethyl Acetate (EtOAc), ACS grade

-

Deionized Water (H₂O)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

-

Equipment:

-

Round-bottom flask (100 mL)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Reflux condenser (if heating is required, though often performed at room temperature)

-

Separatory funnel

-

Rotary evaporator

-

Glassware for recrystallization or column chromatography

-

TLC plates (silica gel 60 F₂₅₄)

-

Reaction Workflow Diagram

Caption: Experimental workflow for the synthesis of 1-(6-methyl-1H-indol-3-yl)ethanone.

Step-by-Step Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 6-methylindole (e.g., 5.0 g, 38.1 mmol) in anhydrous pyridine (25 mL).

-

Cooling: Place the flask in an ice bath and stir the solution until the temperature reaches 0-5 °C.

-

Addition of Acylating Agent: While maintaining the temperature at 0-5 °C, add acetic anhydride (e.g., 4.3 mL, 45.7 mmol, 1.2 equivalents) dropwise to the stirred solution over a period of 15-20 minutes using a dropping funnel. A slight exotherm may be observed.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully pour the reaction mixture into a beaker containing 200 mL of ice-cold water with vigorous stirring. A precipitate of the product should form.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic extracts and wash successively with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to remove excess acetic acid and pyridine, followed by brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford 1-(6-methyl-1H-indol-3-yl)ethanone as a crystalline solid. If necessary, column chromatography on silica gel can be employed for higher purity.

Quantitative Data and Characterization

Reaction Parameters

| Parameter | Value |

| Starting Material | 6-Methylindole |

| Reagent | Acetic Anhydride |

| Solvent/Base | Pyridine |

| Molar Ratio (Indole:Anhydride) | 1 : 1.2 |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 2 - 4 hours |

| Typical Yield | 80 - 90% |

Product Characterization

-

Appearance: Off-white to pale yellow crystalline solid.

-

Molecular Formula: C₁₁H₁₁NO

-

Molecular Weight: 173.21 g/mol

-

¹H NMR: Expect characteristic peaks for the indole protons, the methyl group on the benzene ring, and the acetyl methyl group. The NH proton will appear as a broad singlet.

-

¹³C NMR: Expect signals corresponding to the 11 unique carbons in the molecule, including the carbonyl carbon at ~192 ppm.

-

IR Spectroscopy (cm⁻¹): Key absorptions include N-H stretching (~3300 cm⁻¹), C=O stretching of the ketone (~1640 cm⁻¹), and C-H and C=C aromatic stretches.

Safety and Handling Precautions

This procedure must be conducted in a well-ventilated fume hood, and appropriate Personal Protective Equipment (PPE) must be worn at all times.

-

Acetic Anhydride: Corrosive, a lachrymator, and reacts violently with water. It causes severe skin burns and eye damage. Handle with extreme care using acid-resistant gloves and chemical splash goggles.[4][5][6]

-

Pyridine: Flammable liquid and vapor. It is harmful if swallowed, inhaled, or in contact with skin. It can cause irritation to the skin, eyes, and respiratory tract.[7]

-

General Handling: Avoid inhalation of vapors and contact with skin and eyes. Ensure all glassware is dry before use. Quenching of the reaction should be done slowly and carefully.

References

-

MDPI. (n.d.). Friedel–Crafts-Type Alkylation of Indoles in Water Using Amphiphilic Resin-Supported 1,10-Phenanthroline–Palladium Complex under Aerobic Conditions. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Acetic Anhydride Hazard Summary. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]

-

PubMed Central. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Retrieved from [Link]

-

Quora. (2020). What safety precautions should you take when working with acetic anhydride? Retrieved from [Link]

Sources

Application Notes and Protocols: The 1-(6-methyl-1H-indol-3-yl)ethanone Scaffold for Kinase Inhibitor Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in bioactive compounds and its ability to mimic the hinge-binding motifs of ATP in various protein kinases.[1][2] This document provides a comprehensive guide to utilizing 1-(6-methyl-1H-indol-3-yl)ethanone as a foundational scaffold for the development of novel kinase inhibitors. We present detailed protocols for the synthesis of this scaffold, its evaluation in robust in vitro kinase inhibition assays, and its characterization in cell-based models to assess its impact on cellular signaling pathways. The methodologies are designed to be self-validating, with an emphasis on the scientific rationale behind each step, empowering researchers to not only execute the protocols but also to interpret the results with confidence and adapt the framework for their specific kinase targets of interest.

Introduction: The Indole Scaffold in Kinase Inhibition

Protein kinases, comprising a family of over 500 enzymes in the human genome, are critical regulators of cellular processes.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention.[3] The development of small molecule kinase inhibitors has revolutionized treatment paradigms in oncology and beyond.[4]

The indole scaffold has emerged as a particularly fruitful starting point for kinase inhibitor design.[2][5] Its bicyclic aromatic structure can engage in various non-covalent interactions within the ATP-binding pocket of kinases, including hydrogen bonding and π-stacking.[6] The nitrogen atom of the indole ring, for instance, can act as a hydrogen bond donor, mimicking the interaction of the adenine portion of ATP with the kinase hinge region—a critical interaction for many inhibitors.[7] Derivatives of the indole scaffold have been successfully developed into potent inhibitors of a wide range of kinases, including but not limited to, receptor tyrosine kinases (e.g., VEGFRs, PDGFRs), serine/threonine kinases (e.g., PKC, CDKs), and non-receptor tyrosine kinases.[1][8][9]

The subject of this guide, 1-(6-methyl-1H-indol-3-yl)ethanone , represents a strategic starting point for a fragment-based or lead generation campaign. The 3-acetyl group provides a key vector for chemical modification, allowing for the exploration of structure-activity relationships (SAR) by introducing various functionalities to target specific regions of the kinase active site. The 6-methyl group subtly alters the electronic properties and steric profile of the indole core, potentially influencing selectivity and pharmacokinetic properties.

Synthesis of the Scaffold: 1-(6-methyl-1H-indol-3-yl)ethanone

A reliable supply of the core scaffold is paramount. The following protocol describes a common and effective method for the synthesis of 1-(6-methyl-1H-indol-3-yl)ethanone via Friedel-Crafts acylation of 6-methylindole.

Protocol 2.1: Synthesis via Friedel-Crafts Acylation

Causality: This reaction introduces the acetyl group at the C3 position of the indole ring, which is the most nucleophilic position and thus preferentially acylated under these conditions. Acetic anhydride is the acylating agent, and a mild Lewis acid catalyst is often used to facilitate the reaction, though in some cases, the reaction can proceed with acetic anhydride in a suitable solvent under reflux.

Materials:

-

6-methylindole

-

Acetic anhydride

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Lewis Acid Catalyst (e.g., Indium(III) chloride, Zinc chloride - optional, reaction-dependent)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

In a round-bottom flask under a nitrogen or argon atmosphere, dissolve 6-methylindole (1 equivalent) in anhydrous DCM.

-

Add acetic anhydride (1.5 - 2 equivalents) to the solution.

-

If using a catalyst, add the Lewis acid (e.g., InCl₃, 0.1 equivalents) to the mixture.

-

Stir the reaction mixture at room temperature for 4-6 hours, or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude residue by silica gel column chromatography using a hexane/ethyl acetate gradient to yield 1-(6-methyl-1H-indol-3-yl)ethanone as a solid.[10]

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

In Vitro Kinase Inhibition Assays: Primary Screening

The first step in evaluating a potential inhibitor is to measure its effect on the enzymatic activity of a purified kinase in vitro.[6] Luminescence-based assays that quantify ATP consumption are a common high-throughput screening method.[11]

Protocol 3.1: ADP-Glo™ Kinase Assay (Promega)

Causality: This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[12] The kinase reaction is stopped, and remaining ATP is depleted. Subsequently, ADP is converted back to ATP, which is then used by luciferase to generate a luminescent signal that is directly proportional to the initial kinase activity. An inhibitor will reduce kinase activity, leading to less ADP production and a lower luminescent signal.[13]

Materials:

-

Purified recombinant kinase of interest

-

Specific peptide substrate for the kinase

-

1-(6-methyl-1H-indol-3-yl)ethanone (dissolved in 100% DMSO to create a stock solution, e.g., 10 mM)

-

Staurosporine (positive control inhibitor, dissolved in 100% DMSO)

-

Kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ATP solution (at a concentration near the Kₘ for the specific kinase)

-

ADP-Glo™ Kinase Assay Kit (Promega), containing ADP-Glo™ Reagent and Kinase Detection Reagent

-

White, opaque 96-well or 384-well plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of 1-(6-methyl-1H-indol-3-yl)ethanone in kinase buffer. Ensure the final DMSO concentration in the assay well is consistent across all conditions and typically ≤1%.

-

Reaction Setup:

-

To each well of the assay plate, add 2.5 µL of the test compound dilution or control (DMSO for no inhibition, Staurosporine for positive control).

-

Add 2.5 µL of a mixture containing the kinase and its peptide substrate in kinase buffer.

-

Pre-incubate the plate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.[12]

-

-

Initiation of Kinase Reaction: Add 5 µL of the ATP solution to each well to start the reaction.[12]

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). This time should be optimized to ensure the reaction is within the linear range.

-

ADP Detection:

-

Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[12]

-

Add 20 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and initiates the luciferase reaction. Incubate for 30-60 minutes at room temperature.[12]

-

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis:

-

Normalize the data to the controls (0% inhibition for DMSO, 100% inhibition for a high concentration of Staurosporine).

-

Plot the percent inhibition versus the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).

-

Data Presentation:

| Kinase Target | 1-(6-methyl-1H-indol-3-yl)ethanone Derivative | IC₅₀ (µM) | Positive Control (Staurosporine) IC₅₀ (µM) |

| Kinase A | Scaffold | To be determined | e.g., 0.01 |

| Kinase B | Scaffold | To be determined | e.g., 0.02 |

| Kinase C | Scaffold | To be determined | e.g., 0.005 |

Table 1: Example data table for summarizing IC₅₀ values.

Cell-Based Assays: Assessing Target Engagement and Cellular Effects

While in vitro assays are crucial for determining direct enzymatic inhibition, cell-based assays are necessary to understand if a compound can enter cells, engage its target in a physiological context, and elicit a downstream biological response.

Protocol 4.1: Western Blot Analysis of Phospho-Substrate Levels

Causality: This protocol directly measures the phosphorylation of a known downstream substrate of the target kinase. If the inhibitor is effective in cells, it will reduce the activity of the target kinase, leading to a decrease in the phosphorylation of its substrate. This change is detected using a phospho-specific antibody.

Materials:

-

Cancer cell line known to have an active signaling pathway involving the kinase of interest.

-

Cell culture medium and supplements.

-

1-(6-methyl-1H-indol-3-yl)ethanone (dissolved in sterile DMSO).

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and nitrocellulose or PVDF membranes.

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

-

Primary antibodies: phospho-specific antibody for the kinase substrate and a total protein antibody for the same substrate (as a loading control).

-

HRP-conjugated secondary antibody.

-

Enhanced Chemiluminescence (ECL) substrate.

Procedure:

-

Cell Treatment:

-

Plate cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of 1-(6-methyl-1H-indol-3-yl)ethanone (and a DMSO vehicle control) for a specified time (e.g., 2, 6, or 24 hours).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.

-

Incubate on ice for 30 minutes, then centrifuge at high speed to pellet cell debris.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Western Blotting:

-

Normalize the protein amounts and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and apply the ECL substrate.

-

-

Imaging: Capture the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing: Strip the membrane and re-probe with the total protein antibody to confirm equal protein loading.

-

Analysis: Quantify the band intensities and express the level of the phosphorylated substrate relative to the total substrate.

Visualizing Workflows and Pathways

Diagrams

Caption: Synthesis workflow for the kinase inhibitor scaffold.

Caption: Workflow for in vitro kinase inhibition assay.

Caption: A generic kinase signaling pathway targeted by the inhibitor scaffold.

Conclusion and Future Directions

This guide has outlined a systematic approach to leveraging 1-(6-methyl-1H-indol-3-yl)ethanone as a scaffold for kinase inhibitor discovery. By following the detailed protocols for synthesis, in vitro screening, and cell-based validation, researchers can effectively assess the potential of this chemical starting point. The true power of this scaffold lies in its amenability to chemical modification. Future work should focus on building a library of derivatives based on this core structure, guided by SAR and potentially computational modeling, to optimize potency and selectivity for specific kinase targets. The experimental framework provided herein serves as a robust foundation for these iterative cycles of drug design and discovery.

References

-

BMG LABTECH (2020-09-01). Kinase assays. Available at: [Link]

-

Di Mola, A., et al. (2023). Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]-but-2-enoate. ACS Omega. Available at: [Link]

-

ecancer (2012-06-08). Kinase targets and anti-targets in cancer poly-pharmacology. Available at: [Link]

-

Gayen, S., et al. (2022). How the structural properties of the indole derivatives are important in kinase targeted drug design?: A case study on tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

-

Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & Pharmaceutical Bulletin. Available at: [Link]

-

Reaction Biology (2024-07-02). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]

-

MDPI (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Available at: [Link]

-

Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Available at: [Link]

-

Xiang, Q., et al. (2018). Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer. European Journal of Medicinal Chemistry. Available at: [Link]

-

Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io. Available at: [Link]

-

Ouellette, S. B., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE. Available at: [Link]

-

Wagner, J., et al. (2009). Discovery of 3-(1H-indol-3-yl)-4-[2-(4-methylpiperazin-1-yl)quinazolin-4-yl]pyrrole-2,5-dione (AEB071), a potent and selective inhibitor of protein kinase C isotypes. Journal of Medicinal Chemistry. Available at: [Link]

-

Zhang, J., et al. (2020). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. RSC Medicinal Chemistry. Available at: [Link]

-

Ouellette, S. B., & Parker, L. L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE. Available at: [Link]

-

Kumar, A., et al. (2018). Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. Recent Patents on Anti-Cancer Drug Discovery. Available at: [Link]

-

PubChem (n.d.). 1-(1-Methyl-1H-indol-3-yl)ethanone. Available at: [Link]

-

Li, H., et al. (2024). N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD and BCR-ABL pathways. eScholarship.org. Available at: [Link]

- U.S. Patent No. US20120232281A1. (2012). Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. Google Patents.

-

Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & Pharmaceutical Bulletin. Available at: [Link]

-

Celtarys Research (2025-08-14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available at: [Link]

-

Zhang, J., et al. (2025). Optimization of 1-Methyl-3-(pyridin-3-yl)-1H-indol Derivatives as ROR1 Inhibitors with Improved Activity and Selectivity. Journal of Medicinal Chemistry. Available at: [Link]

-

Indian Patent Application No. 201821033405. (2020). A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 (Methylsulfonyl)phenyl]Ethanone. Available at: [Link]

-

Dhillon, S. (2018). A comprehensive review of protein kinase inhibitors for cancer therapy. OncoTargets and Therapy. Available at: [Link]

Sources

- 1. Kinase targets and anti-targets in cancer poly-pharmacology - ecancer [ecancer.org]

- 2. N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of 3-(1H-indol-3-yl)-4-[2-(4-methylpiperazin-1-yl)quinazolin-4-yl]pyrrole-2,5-dione (AEB071), a potent and selective inhibitor of protein kinase C isotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. scbt.com [scbt.com]

- 10. 1-(1-METHYL-1H-INDOL-3-YL)-1-ETHANONE | 19012-02-3 [chemicalbook.com]

- 11. In vitro kinase assay [protocols.io]

- 12. Optimization of 1-Methyl-3-(pyridin-3-yl)-1 H-indol Derivatives as ROR1 Inhibitors with Improved Activity and Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Investigator's Dossier: 1-(6-methyl-1H-indol-3-yl)ethanone for Chemical Biology Studies

Document ID: AN-CMB-26012026-01

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals interested in the characterization and application of 1-(6-methyl-1H-indol-3-yl)ethanone. The indole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous bioactive molecules.[1] While derivatives of 3-acetylindole have demonstrated a range of biological activities including anti-inflammatory and antimicrobial properties, the specific biological targets and chemical biology applications of the 6-methyl substituted variant remain largely unexplored.[2] This guide departs from a standard application note for a well-defined tool compound. Instead, it serves as an investigator's dossier, presenting a logical framework and detailed protocols for the synthesis, characterization, and systematic biological evaluation of 1-(6-methyl-1H-indol-3-yl)ethanone to unlock its potential as a novel chemical probe.

Compound Profile and Physicochemical Properties

1-(6-methyl-1H-indol-3-yl)ethanone, also known as 6-methyl-3-acetylindole, is a derivative of the indole heterocyclic system. Its structure is characterized by an acetyl group at the C3 position, a common site for substitution in biologically active indoles, and a methyl group at the C6 position of the indole ring.

| Property | Value | Source |

| IUPAC Name | 1-(6-methyl-1H-indol-3-yl)ethanone | N/A |

| Synonyms | 3-Acetyl-6-methylindole, 6-Methyl-3-indolyl methyl ketone | N/A |

| Molecular Formula | C₁₁H₁₁NO | [3][4] |

| Molecular Weight | 173.21 g/mol | [3] |

| CAS Number | 1094718-97-4 | [4] |

| Appearance | White to off-white solid (predicted) | [5] |

| Melting Point | 108-109 °C (for 1-methyl isomer) | [5] |

| Purity | >97% (typical commercial) | [4] |

Rationale for Investigation & Potential Target Classes

The indole scaffold is a cornerstone of drug discovery, with derivatives exhibiting a vast array of pharmacological effects.[6] This widespread activity stems from the indole ring's ability to form key interactions—such as hydrogen bonds and π-stacking—with a multitude of biological targets. While 1-(6-methyl-1H-indol-3-yl)ethanone is not extensively characterized, analysis of structurally related molecules provides a strong rationale for its investigation against several important target classes.

-

Anti-inflammatory Pathways: Many 3-substituted indole derivatives are known to possess anti-inflammatory properties.[7] For instance, certain 1-(1H-indol-1-yl)ethanone derivatives have been computationally and biologically evaluated as inhibitors of the cyclooxygenase-2 (COX-2) enzyme, a key target in inflammation.[8] This suggests that 1-(6-methyl-1H-indol-3-yl)ethanone is a viable candidate for screening in inflammation-related assays.

-

Epigenetic Regulation: Isomeric indole-ethanone compounds have been identified as potent inhibitors of epigenetic targets. Specifically, derivatives of 1-(1H-indol-1-yl)ethanone (note the different point of attachment) were discovered to be selective inhibitors of the CBP/EP300 bromodomains, which are critical readers of histone acetylation and are implicated in cancer.[9] The shared core structure warrants investigation of the title compound against this and other bromodomain families.

-

Protein Kinases: The indole nucleus is a common feature in many approved protein kinase inhibitors. Recent work on 1-methyl-3-(pyridin-3-yl)-1H-indole derivatives identified potent inhibitors of ROR1, a receptor tyrosine kinase involved in oncology.[10] This precedent makes broad kinase panel screening a logical step in the biological characterization of 1-(6-methyl-1H-indol-3-yl)ethanone.

The following sections outline a systematic approach to first synthesize and confirm the identity of the compound, and then to explore these hypothesized biological activities through robust, well-controlled experimental protocols.

Synthesis and Structural Verification

A reliable and scalable synthesis is paramount for any chemical biology investigation. A plausible and widely used method for generating 3-acetylindoles is the Friedel-Crafts acylation of the parent indole.

Protocol 3.1: Synthesis via Friedel-Crafts Acylation

Causality: This protocol utilizes the Vilsmeier-Haack or Friedel-Crafts acylation mechanism, which is a standard and effective method for introducing an acetyl group at the electron-rich C3 position of the indole ring.[11] The use of a mild Lewis acid or an activating agent for acetic anhydride is crucial to avoid polymerization or side reactions common with indole substrates.

Materials:

-

6-methyl-1H-indole

-

Acetic anhydride (Ac₂O)

-

Phosphoryl chloride (POCl₃) or a mild Lewis acid (e.g., InCl₃, ZnCl₂)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (EtOAc) for elution

Procedure:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 6-methyl-1H-indole (1.0 eq) in anhydrous DCM.

-

Cooling: Cool the solution to 0 °C in an ice-water bath.

-

Reagent Addition: Slowly add phosphoryl chloride (1.1 eq) dropwise to the stirred solution. Maintain the temperature at 0 °C. After the addition is complete, add acetic anhydride (1.2 eq) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:EtOAc mobile phase. The disappearance of the starting material and the appearance of a new, more polar spot indicates reaction progression.

-

Quenching: Once the reaction is complete, carefully quench the reaction by slowly pouring it into a beaker of crushed ice and saturated NaHCO₃ solution. Stir vigorously until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x volumes).

-

Washing: Combine the organic layers and wash sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.

-

Characterization: Collect the fractions containing the pure product, combine them, and remove the solvent in vacuo to yield 1-(6-methyl-1H-indol-3-yl)ethanone as a solid. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocols for Biological Characterization

A tiered approach, starting with broad cellular assays and moving towards specific target-based validation, is recommended.

Caption: Tiered workflow for the biological characterization of a novel compound.

Protocol 4.1: General Cytotoxicity Assessment (CellTiter-Glo® Assay)

Causality: Before performing any functional assay, it is critical to determine the concentration range at which the compound does not induce general cell death. This ensures that any observed effects in subsequent assays are due to specific molecular interactions rather than non-specific toxicity. The CellTiter-Glo® (CTG) assay is chosen for its high sensitivity and simple protocol; it measures ATP levels, which are a direct indicator of metabolically active, viable cells.

Materials:

-

Human cell line (e.g., HEK293 for general toxicity, or a disease-relevant line like LNCaP prostate cancer cells).[9]

-

Complete growth medium (e.g., DMEM + 10% FBS + 1% Pen/Strep).

-

1-(6-methyl-1H-indol-3-yl)ethanone, dissolved in DMSO to make a 10 mM stock.

-

Opaque-walled 96-well microplates suitable for luminescence.

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega).

-

Luminometer.

Procedure:

-

Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Preparation: Prepare a serial dilution series of the compound in complete medium from the 10 mM DMSO stock. A typical 8-point, 3-fold dilution series might range from 30 µM down to ~13 nM. Ensure the final DMSO concentration in all wells (including controls) is constant and non-toxic (e.g., ≤ 0.5%).

-

Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include "vehicle control" (DMSO only) and "untreated control" wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

Assay:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature (~30 minutes).

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Record luminescence using a plate-reading luminometer.

-

Analysis: Normalize the data by setting the vehicle control as 100% viability. Plot the normalized viability (%) against the log of the compound concentration and fit a dose-response curve to determine the CC₅₀ (concentration causing 50% cytotoxicity). This value informs the maximum concentration to be used in subsequent, non-toxicological assays.

Protocol 4.2: Target-Based Assay - CBP Bromodomain TR-FRET

Causality: Based on the activity of a structural isomer, this protocol directly tests the hypothesis that the compound may inhibit the CBP bromodomain.[9] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust, homogeneous assay format ideal for screening. It measures the proximity of a donor fluorophore (on an anti-tag antibody) and an acceptor fluorophore (on a biotinylated histone peptide ligand) when bound to the GST-tagged CBP bromodomain protein. Inhibition by the compound disrupts this interaction, leading to a decrease in the FRET signal.

Materials:

-

Recombinant GST-tagged human CBP bromodomain protein.

-

Biotinylated histone H3 acetylated at lysine 27 (H3K27ac) peptide.

-

Terbium (Tb)-conjugated anti-GST antibody (Donor).

-

d2-conjugated Streptavidin (Acceptor).

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA).

-

Low-volume, black 384-well microplates.

-

TR-FRET-capable plate reader.

Procedure:

-

Compound Plating: Dispense the compound from a dilution series into the 384-well plate using an acoustic dispenser or multichannel pipette.

-

Protein-Ligand Mixture: Prepare a master mix containing the CBP bromodomain protein and the biotin-H3K27ac peptide in assay buffer at 2x the final concentration. Add this mixture to the wells containing the compound.

-

Incubation: Incubate for 30 minutes at room temperature to allow the compound to bind to the protein.

-

Detection Mixture: Prepare a master mix containing the Tb-anti-GST antibody and d2-Streptavidin in assay buffer at 2x the final concentration. Add this mixture to all wells.

-

Final Incubation: Incubate for 60 minutes at room temperature, protected from light.

-

Data Acquisition: Read the plate on a TR-FRET reader, exciting at ~340 nm and measuring emission at two wavelengths (~620 nm for the donor and ~665 nm for the acceptor).

-

Analysis: Calculate the TR-FRET ratio (Emission 665nm / Emission 620nm). Normalize the data to positive (no inhibitor) and negative (no protein) controls. Plot the normalized signal against compound concentration to determine the IC₅₀ value.

Caption: Mechanism of a TR-FRET assay for a bromodomain inhibitor.

Safety and Handling

As with any novel chemical entity, 1-(6-methyl-1H-indol-3-yl)ethanone should be handled with appropriate care. While specific toxicity data is unavailable, data for the related compound 1-(1-methyl-1H-indol-3-yl)ethanone can serve as a preliminary guide.[12]

-

GHS Hazard Statements (for related compound): H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[12]

-

Precautions: Handle in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes. Store in a cool, dry, well-ventilated area, sealed in a tightly closed container.

References

-

Journal of King Saud University - Science. (n.d.). Catalytic multicomponent synthesis, biological evaluation, molecular docking and in silico ADMET studies of some novel 3-alkyl indoles. Retrieved from [Link]

-

PubChem. (n.d.). 1-(1-Methyl-1H-indol-3-yl)ethanone. Retrieved from [Link]

-

Xiang, Q., et al. (2018). Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer. European Journal of Medicinal Chemistry, 147, 238-252. Retrieved from [Link]

-

ResearchGate. (2017). 1-(6-Nitro-1H-indazol-1-yl)ethanone. Retrieved from [Link]

-

PubChem. (n.d.). 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone. Retrieved from [Link]

-

PubMed. (2025). Optimization of 1-Methyl-3-(pyridin-3-yl)-1 H-indol Derivatives as ROR1 Inhibitors with Improved Activity and Selectivity. Retrieved from [Link]

- Google Patents. (n.d.). A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention.

-

ResearchGate. (n.d.). Synthesis and Computational Study of Some New 1-(1H-indol-1-yl)ethanone Derivatives on COX-2 Enzyme and Evaluation of In-Vivo Analgesic and Anti-inflammatory Activity. Retrieved from [Link]

-

Der Pharma Chemica. (2017). Synthesis, characterization and biological evaluation of 3-acetylindole derivatives as anti-microbial and antioxidant agents. Retrieved from [Link]

-

ACS Omega. (2023). Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]-but-2-enoate. Retrieved from [Link]

- Google Patents. (n.d.). Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.

-

PubChem. (n.d.). 1-(6-chloro-1-methyl-1H-indol-3-yl)-Ethanone. Retrieved from [Link]

-

International Journal of Chemical Studies. (2019). 3-Substituted indole: A review. Retrieved from [Link]

-

MDPI. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Retrieved from [Link]

-

MDPI. (n.d.). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Retrieved from [Link]

-

University of Helsinki. (n.d.). Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. Retrieved from [Link]

-

PubMed Central. (n.d.). Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1: The Influence of Substituents on Their Hemolytic, Cytoprotective, and Antimicrobial Activity. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis and biological evaluation of some 4-(1H-indol-3-yl)-6-phenyl-1,2,3,4-tetrahydropyrimidin-2-ones/thiones as potent anti-inflammatory agents. Retrieved from [Link]

-

ResearchGate. (n.d.). 3-Acetyl Indole in the Synthesis of Natural Bioactive Compounds. Retrieved from [Link]

-

PubMed. (n.d.). 1-(2-Methyl-6-nitro-4-phenyl-3-quinol-yl)ethanone. Retrieved from [Link]

Sources

- 1. Catalytic multicomponent synthesis, biological evaluation, molecular docking and in silico ADMET studies of some novel 3-alkyl indoles - Journal of King Saud University - Science [jksus.org]

- 2. thepharmajournal.com [thepharmajournal.com]

- 3. scbt.com [scbt.com]

- 4. 1-(6-Methyl-1H-indol-3-yl)ethanone | CymitQuimica [cymitquimica.com]

- 5. 1-(1-METHYL-1H-INDOL-3-YL)-1-ETHANONE | 19012-02-3 [chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis and biological evaluation of some 4-(1H-indol-3-yl)-6-phenyl-1,2,3,4-tetrahydropyrimidin-2-ones/thiones as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Optimization of 1-Methyl-3-(pyridin-3-yl)-1 H-indol Derivatives as ROR1 Inhibitors with Improved Activity and Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chemijournal.com [chemijournal.com]

- 12. 1-(1-Methyl-1H-indol-3-yl)ethanone | C11H11NO | CID 594156 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Support Center: Synthesis of 1-(6-methyl-1H-indol-3-yl)ethanone

Welcome to the technical support center for the synthesis of "1-(6-methyl-1H-indol-3-yl)ethanone." This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important synthetic intermediate. Drawing from established protocols and extensive field experience, this document provides in-depth troubleshooting advice and frequently asked questions to ensure your experimental success.

Introduction to the Synthesis

The synthesis of 1-(6-methyl-1H-indol-3-yl)ethanone is most commonly achieved via a Friedel-Crafts acylation of 6-methylindole. This electrophilic aromatic substitution reaction introduces an acetyl group onto the electron-rich indole ring, preferentially at the C3 position. While seemingly straightforward, this reaction is fraught with potential pitfalls that can significantly impact yield and purity. This guide will address these challenges in a practical, question-and-answer format.

Troubleshooting Guide & FAQs

Low or No Product Yield

Question: I am getting a very low yield, or no desired product at all. What are the likely causes?

Answer: Low to no yield in the Friedel-Crafts acylation of 6-methylindole is a common issue that can often be traced back to several key factors:

-

Catalyst Inactivity: Lewis acids like aluminum chloride (AlCl₃) are extremely sensitive to moisture. Any water in your solvent, glassware, or starting materials will deactivate the catalyst. It is imperative to use anhydrous solvents and reagents and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

-